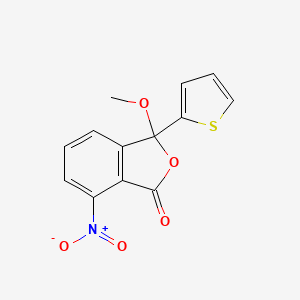

7-(Hydroxy(oxido)amino)-3-methoxy-3-(2-thienyl)-2-benzofuran-1(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NSC 407698, also known as azurocidin, is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. Azurocidin is a multifunctional protein primarily found in the granules of neutrophils, a type of white blood cell. It plays a significant role in the immune response, particularly in antimicrobial activities and inflammation regulation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of azurocidin involves recombinant DNA technology. The gene encoding azurocidin is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the azurocidin protein. The protein is then purified using techniques such as affinity chromatography and ion-exchange chromatography.

Industrial Production Methods

Industrial production of azurocidin follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the conditions are optimized to maximize protein yield. The purification process is scaled up accordingly, ensuring that the final product meets the required purity standards for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

Azurocidin undergoes various biochemical reactions, including:

Oxidation: Azurocidin can be oxidized by reactive oxygen species, which may affect its antimicrobial activity.

Reduction: Reduction reactions can restore the oxidized form of azurocidin to its active state.

Substitution: Azurocidin can participate in substitution reactions where specific amino acid residues are modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other reactive oxygen species.

Reduction: Reducing agents such as dithiothreitol.

Substitution: Enzymatic reactions involving specific proteases or chemical reagents that target amino acid residues.

Major Products Formed

The major products formed from these reactions include modified forms of azurocidin with altered activity or stability. For example, oxidation may result in the formation of disulfide bonds, while reduction can break these bonds, restoring the protein’s native conformation.

Aplicaciones Científicas De Investigación

Azurocidin has a wide range of scientific research applications, including:

Chemistry: Used as a model protein to study protein folding, stability, and interactions.

Biology: Investigated for its role in the immune response, particularly in neutrophil function and antimicrobial activity.

Medicine: Explored as a potential therapeutic agent for treating infections and inflammatory diseases. Its antimicrobial properties make it a candidate for developing new antibiotics.

Industry: Utilized in the production of recombinant proteins and as a tool in biotechnology research.

Mecanismo De Acción

Azurocidin exerts its effects through several mechanisms:

Antimicrobial Activity: Azurocidin disrupts the cell membranes of bacteria, leading to cell lysis and death. It also binds to bacterial lipopolysaccharides, neutralizing their toxic effects.

Inflammation Regulation: Azurocidin modulates the activity of other immune cells, such as macrophages and lymphocytes, by binding to specific receptors on their surfaces. This interaction triggers signaling pathways that regulate inflammation and immune responses.

Comparación Con Compuestos Similares

Similar Compounds

Cathepsin G: Another neutrophil granule protein with antimicrobial properties.

Elastase: A protease found in neutrophils that also plays a role in the immune response.

Proteinase 3: A serine protease involved in degrading extracellular matrix components and modulating inflammation.

Uniqueness of Azurocidin

Azurocidin is unique among these compounds due to its multifunctional nature. While other neutrophil granule proteins primarily function as proteases, azurocidin exhibits both antimicrobial and regulatory activities. This dual functionality makes it a valuable target for research and potential therapeutic applications.

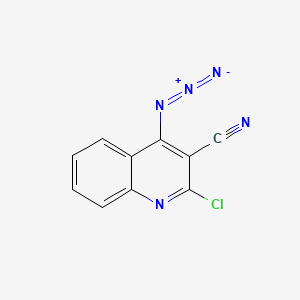

Propiedades

Número CAS |

7499-78-7 |

|---|---|

Fórmula molecular |

C13H9NO5S |

Peso molecular |

291.28 g/mol |

Nombre IUPAC |

3-methoxy-7-nitro-3-thiophen-2-yl-2-benzofuran-1-one |

InChI |

InChI=1S/C13H9NO5S/c1-18-13(10-6-3-7-20-10)8-4-2-5-9(14(16)17)11(8)12(15)19-13/h2-7H,1H3 |

Clave InChI |

XOUQHUMWMYLDES-UHFFFAOYSA-N |

SMILES canónico |

COC1(C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O1)C3=CC=CS3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)

![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)

![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)